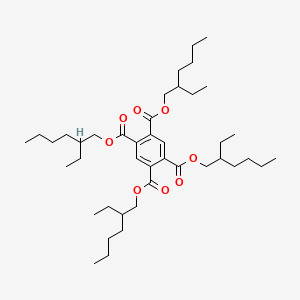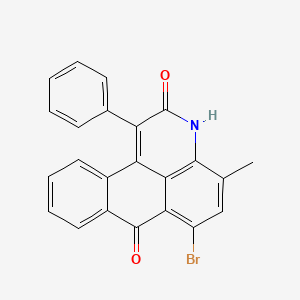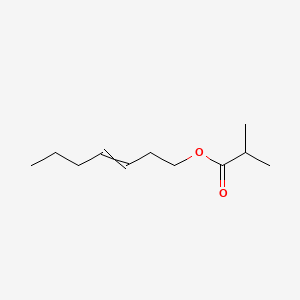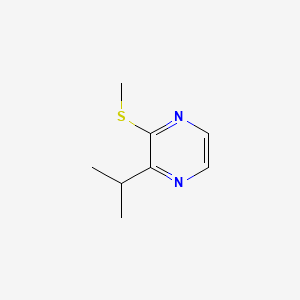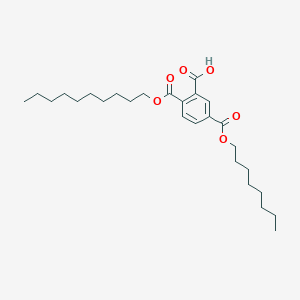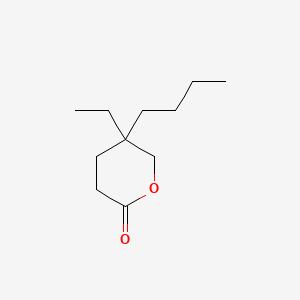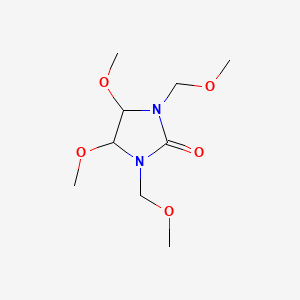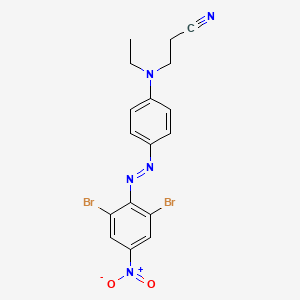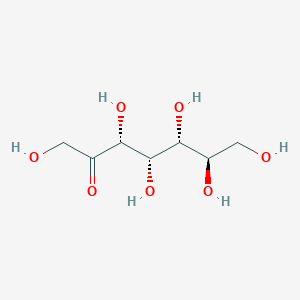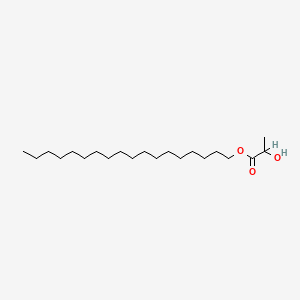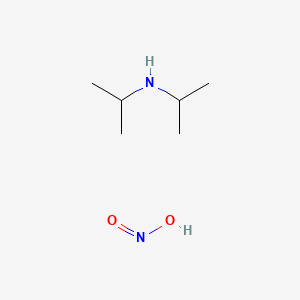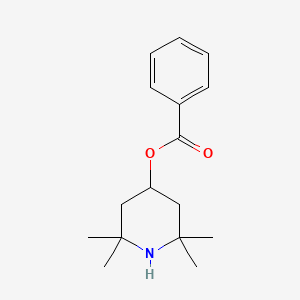
2,2,6,6-tetramethylpiperidin-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, characterized by the presence of a benzoate ester group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,2,6,6-tetramethyl-4-piperidinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,6,6-tetramethylpiperidin-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-yl benzoate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s stability and unique structure allow it to effectively scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can modulate enzyme activity by binding to specific active sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzoate ester group.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another derivative used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-yl benzoate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
26275-88-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-13(11-16(3,4)17-15)19-14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChI Key |
YEYCMBWKTZNPDH-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


